5-(环戊基甲基)-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

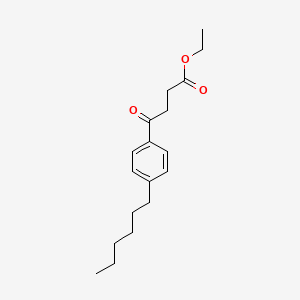

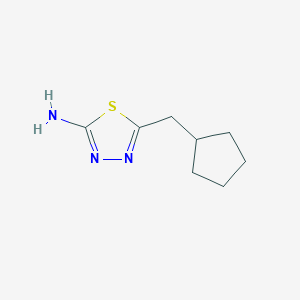

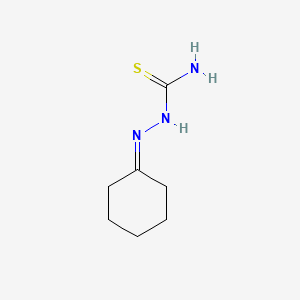

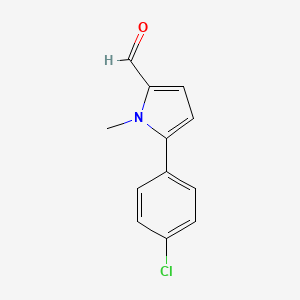

The compound “5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring at the 5-position is a cyclopentylmethyl group, which consists of a cyclopentane ring attached to the thiadiazole ring via a methylene (-CH2-) group12.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazol ring, followed by the attachment of the cyclopentylmethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis34.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the cyclopentylmethyl group. The thiadiazole ring is aromatic and contains a sulfur atom, which can participate in various chemical reactions56.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the cyclopentylmethyl group. The thiadiazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions78.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the thiadiazole and cyclopentylmethyl groups. For example, the compound might exhibit some degree of polarity due to the presence of the nitrogen and sulfur atoms in the thiadiazole ring111213.

科学研究应用

化学合成和结构分析5-(环戊基甲基)-1,3,4-噻二唑-2-胺,作为1,3,4-噻二唑-2-胺家族的一部分,已经在各种化学合成和结构分析中得到探索。研究表明,通过环化反应合成衍生物,突出了这类化合物在开发具有潜在生物活性的新化学实体中的作用。例如,使用单晶X射线数据和DFT研究合成和表征噻二唑衍生物揭示了它们的分子结构和稳定性,暗示了它们在进一步药物化学应用中的实用性 (Dani et al., 2013)。

抗增殖和抗微生物特性与5-(环戊基甲基)-1,3,4-噻二唑-2-胺相关的1,3,4-噻二唑核心已经被广泛研究其抗增殖和抗微生物特性。研究表明,从5-取代-1,3,4-噻二唑-2-胺衍生的席夫碱表现出显著的DNA保护能力和抗微生物活性,某些化合物对特定癌细胞系和微生物菌株表现出强大的活性,暗示了它们在开发新的治疗剂中的潜力 (Gür等,2020)。

超声波辅助合成探索了1,3,4-噻二唑-2-胺衍生物合成的创新,例如应用超声波辅助方法,以提高化学反应的效率。这些方法不仅提高了反应速率,还通过减少反应时间和潜在降低环境影响,提供了更可持续的化学合成方法 (Erdogan, 2018)。

杂环组装和生物活性已经研究了基于5-芳基异噁唑和1,3,4-噻二唑-2-胺的杂环化合物的合成,导致了具有显著生物活性潜力的新型杂环组装的产生。由于其复杂的结构和可能具有独特药理特性的可能性,这些组装引起了兴趣 (Petkevich et al., 2021)。

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it14151617.

未来方向

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in various chemical reactions or as a building block for the synthesis of more complex molecules1819.

属性

IUPAC Name |

5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELHTTQQQDXIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402321 |

Source

|

| Record name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

299935-39-0 |

Source

|

| Record name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)